3,4-Dihydro-4,4-dimethyl-7,8-benzocoumarin
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Overview
Description
3,4-Dihydro-4,4-dimethyl-7,8-benzocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its fused benzene and pyran rings, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 3,4-Dihydro-4,4-dimethyl-7,8-benzocoumarin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-2-cyclohexenone with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
3,4-Dihydro-4,4-dimethyl-7,8-benzocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in alcohols .
Scientific Research Applications
3,4-Dihydro-4,4-dimethyl-7,8-benzocoumarin has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dihydro-4,4-dimethyl-7,8-benzocoumarin involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For instance, coumarin derivatives are known to inhibit enzymes like topoisomerase, which is crucial for DNA replication and cell division . This inhibition can lead to the suppression of tumor growth, making it a potential anti-cancer agent .
Comparison with Similar Compounds
3,4-Dihydro-4,4-dimethyl-7,8-benzocoumarin can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-Hydroxycoumarin: Known for its fluorescent properties and used in various analytical applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
94109-70-3 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4,4-dimethyl-3H-benzo[h]chromen-2-one |
InChI |
InChI=1S/C15H14O2/c1-15(2)9-13(16)17-14-11-6-4-3-5-10(11)7-8-12(14)15/h3-8H,9H2,1-2H3 |
InChI Key |
MIWUQSAQQBUPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC2=C1C=CC3=CC=CC=C32)C |
Origin of Product |
United States |
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